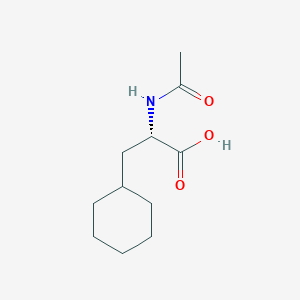

(2S)-3-cyclohexyl-2-acetamidopropanoic acid

Description

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-cyclohexylpropanoic acid |

InChI |

InChI=1S/C11H19NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h9-10H,2-7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 |

InChI Key |

OJKBSULSXRPKEH-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1CCCCC1)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1CCCCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation of 2-Acetamido-3-cyclohexylacrylic Acid Derivatives

One of the most effective methods for synthesizing chiral amino acid derivatives such as (2S)-3-cyclohexyl-2-acetamidopropanoic acid involves the asymmetric hydrogenation of 2-acetamido-3-substituted acrylic acids or their esters. This approach typically uses rhodium-catalyzed hydrogenation with chiral phosphine ligands to induce enantioselectivity.

- Catalytic System: Rhodium complexes with chiral bisphosphine or monodentate phosphine ligands are employed to hydrogenate the double bond in 2-acetamido-3-cyclohexylacrylic acid derivatives, converting them into the corresponding saturated amino acid with high enantiomeric excess (e.e.).

- Ligand Influence: Research shows that ligands with trans-configuration and C2-symmetry, such as certain heterocyclic monodentate phosphines, can achieve enantioselectivities up to 93% e.e. The nature of the R group on the ligand significantly affects the enantioselectivity, with phenyl substituents on the ligand giving the best results.

- Reaction Conditions: Typical conditions involve mild hydrogen pressures and room to moderate temperatures, with reaction times varying from 1 to several hours depending on substrate and catalyst loading.

Synthesis via Horner-Wadsworth-Emmons Olefination and Subsequent Hydrogenation

A common preparative sequence involves:

- Formation of α,β-unsaturated intermediates: Using Horner-Wadsworth-Emmons olefination of appropriate ketoester precursors to generate 2-acetamido-3-cyclohexylacrylic acid esters.

- Asymmetric Hydrogenation: Subsequent rhodium-catalyzed asymmetric hydrogenation of these esters to yield the desired (2S)-3-cyclohexyl-2-acetamidopropanoic acid after hydrolysis.

This method allows for control over stereochemistry and high yields of the desired enantiomer.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Another approach involves preparing racemic 3-cyclohexyl-2-acetamidopropanoic acid and then resolving the enantiomers by forming diastereomeric salts with chiral amines.

- Procedure: The racemic acid is reacted with a chiral amine in solvents such as acetonitrile or ethanol under reflux conditions.

- Yield and Purity: This method can achieve yields between 60% and 93%, with chiral purities exceeding 95% depending on the amine used and crystallization conditions.

- Example Data:

| Yield (%) | Solvent | Temperature (°C) | Time (h) | Purity (HPLC) | Chiral Purity (%) |

|---|---|---|---|---|---|

| 85.4 | Acetonitrile | Reflux | 1.75 | 99.94 | 95.01 |

| 92.9 | Acetonitrile | 20 | 2 | 99.82 | 96.57 |

| 85.0 | Ethanol | 20 | 2.17 | 99.91 | 99.38 |

These results illustrate the effectiveness of diastereomeric salt resolution for obtaining enantiomerically enriched amino acid derivatives.

Detailed Experimental Data and Reaction Conditions

The following table summarizes key experimental parameters and yields from analogous amino acid preparations involving hydrolysis, hydrogenation, and resolution steps, which are applicable to (2S)-3-cyclohexyl-2-acetamidopropanoic acid synthesis:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of esters | Sodium hydroxide, water, 90–100 °C, 1–2 h | 90–92 | Conversion of methyl esters to free acid with high purity and yield |

| Asymmetric hydrogenation | Rhodium catalyst, chiral phosphine ligand, H2 | 80–95 | Enantioselective reduction of α,β-unsaturated acids/esters |

| Diastereomeric salt formation | Chiral amine, acetonitrile or ethanol, reflux or room temp | 60–93 | Resolution of racemate to isolate (2S) enantiomer with high chiral purity |

Research Discoveries and Advances

- The use of heterocyclic monodentate phosphine ligands in rhodium-catalyzed hydrogenation has been shown to improve enantioselectivity significantly, with certain five-membered ring phosphines achieving up to 93% e.e..

- Diastereomeric salt resolution remains a practical and scalable approach for chiral amino acid derivatives when asymmetric synthesis is challenging or cost-prohibitive.

- The combination of Horner-Wadsworth-Emmons olefination followed by asymmetric hydrogenation provides a modular and efficient synthetic route for 3-substituted 2-acetamidopropanoic acids, including cyclohexyl derivatives.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-cyclohexyl-2-acetamidopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-3-cyclohexyl-2-acetamidopropanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-cyclohexyl-2-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions, stabilizing the compound within the target site. This dual interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Comparative Data for (2S)-3-Cyclohexyl-2-acetamidopropanoic Acid and Analogs

Key Observations:

- Lipophilicity : The cyclohexyl group in the target compound contributes to moderate lipophilicity (logP ~2.5), whereas aromatic substituents (e.g., 3-fluorophenyl) increase logP significantly (~3.0) . Biphenyl-containing analogs exhibit even higher logP (>4), enhancing membrane permeability but reducing aqueous solubility .

- Solubility : The Fmoc-protected derivative’s low solubility contrasts with the parent compound, illustrating how protective groups impact formulation .

- Metabolism : The cyclohexyl moiety in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea undergoes biotransformation to cyclohexylamine, suggesting metabolic lability compared to acetamido-stabilized derivatives .

Stereochemical and Conformational Considerations

The S-configuration at the second carbon ensures chiral specificity, critical for interactions with biological targets. For example, the crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid reveals that hydrogen bonding and ring conformation dictate solubility and stability . Similarly, the target compound’s cyclohexyl group may induce steric hindrance, affecting its binding affinity compared to smaller substituents like fluorine .

Biological Activity

(2S)-3-cyclohexyl-2-acetamidopropanoic acid, also known as (S)-2-acetamido-3-cyclohexylpropanoic acid, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (S)-2-acetamido-3-cyclohexylpropanoic acid

- Molecular Formula : C11H19NO3

- CAS Number : 97290-54-5

The structural formula can be represented as follows:

Research indicates that (2S)-3-cyclohexyl-2-acetamidopropanoic acid may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : The compound shows promise in inhibiting various protein kinases, which are involved in numerous signaling pathways related to cell proliferation and survival. This inhibition can potentially be leveraged in treating kinase-mediated diseases, including certain cancers .

- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound may enhance antioxidant activity, which is crucial for combating oxidative stress-related conditions .

- Neuroprotective Effects : There is emerging evidence that this compound may influence neurodegenerative processes by modulating neurotransmitter release and preventing protein aggregation .

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity of (2S)-3-cyclohexyl-2-acetamidopropanoic acid derivatives against reactive oxygen species (ROS). The results indicated that certain derivatives exhibited a Trolox Equivalent Antioxidant Capacity (TEAC) significantly higher than standard antioxidants, suggesting potential therapeutic applications in oxidative stress-related diseases .

- Kinase Inhibition : In a series of experiments, the compound was tested for its ability to inhibit specific kinases involved in cell signaling pathways. The findings demonstrated notable inhibition of Jak3 and Tyk2, which could be beneficial in treating autoimmune disorders and cancers characterized by aberrant kinase activity .

- Neuroprotective Mechanisms : Research focusing on neurodegenerative diseases highlighted the compound's ability to reduce the aggregation of amyloidogenic proteins in vitro. This suggests a potential role in developing treatments for conditions like Alzheimer's disease .

Q & A

Basic: What are the optimal synthesis methods for (2S)-3-cyclohexyl-2-acetamidopropanoic acid, and how can reaction yields be maximized?

Methodological Answer:

Synthesis typically involves stereoselective coupling of cyclohexylmethyl groups with protected amino acid precursors. Key steps include:

- Acylation : Use acetyl chloride or acetic anhydride under anhydrous conditions to introduce the acetamido group.

- Cyclohexyl Group Incorporation : Employ Grignard reagents or palladium-catalyzed cross-coupling for cyclohexyl attachment .

- Optimization : Control temperature (0–25°C) and pH (6–8) to minimize side reactions. Catalysts like DMAP (4-dimethylaminopyridine) enhance selectivity .

Advanced: How can enantiomeric purity be ensured during the synthesis of (2S)-3-cyclohexyl-2-acetamidopropanoic acid?

Methodological Answer:

- Chiral Auxiliaries : Use (S)-tert-butyl sulfinamide to direct stereochemistry during amino acid coupling .

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers. Validate purity via optical rotation ([α]D²⁵) and ¹H NMR coupling constants .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Basic: What analytical techniques are critical for characterizing (2S)-3-cyclohexyl-2- acetamidopropanoic acid?

Methodological Answer:

- NMR Spectroscopy : ¹³C NMR confirms cyclohexyl group integration (δ 25–35 ppm for cyclohexyl CH₂). ¹H NMR identifies acetamido protons (δ 1.9–2.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₉NO₃: theoretical m/z 213.1365) .

- X-ray Crystallography : Resolves absolute configuration; compare with PubChem-deposited InChI data .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Receptor Binding Studies : Use surface plasmon resonance (SPR) to quantify affinity (KD values) for target enzymes .

- Data Triangulation : Cross-reference with computational docking (AutoDock Vina) to predict binding modes .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Exposure Control : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride).

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian 16 to compute Fukui indices, identifying reactive sites for functionalization .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cyclooxygenase-2) to predict binding stability .

- ADMET Prediction : Employ SwissADME to optimize pharmacokinetic properties (e.g., logP < 3) .

Basic: What solvent systems are compatible with (2S)-3-cyclohexyl-2- acetamidopropanoic acid in reaction workflows?

Methodological Answer:

- Polar Protic Solvents : Methanol/water mixtures (80:20 v/v) dissolve the compound for HPLC analysis.

- Non-Polar Media : Use dichloromethane or THF for acylation reactions. Avoid DMSO due to potential sulfoxide side reactions .

Advanced: How can degradation pathways of this compound be studied under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to UV light (254 nm), oxidative (H₂O₂), and hydrolytic (0.1M HCl/NaOH) conditions.

- LC-MS/MS Analysis : Identify degradation products (e.g., cyclohexylacetic acid) via fragmentation patterns .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Basic: What role does the cyclohexyl group play in the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : The cyclohexyl moiety increases logP by ~2 units, enhancing membrane permeability.

- Conformational Rigidity : Reduces rotational freedom, stabilizing binding interactions in enzyme pockets .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., fluorocyclohexyl, methyl-acetamido).

- Bioactivity Profiling : Test against panels of kinases or GPCRs using fluorescence polarization assays .

- Multivariate Analysis : Apply PCA (principal component analysis) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.